Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate
Description
Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is a structurally complex organic compound characterized by a hexahydroquinoline core fused with a 1,3-benzodioxole moiety. Key features include:
- Hexahydroquinoline scaffold: Provides a partially saturated bicyclic system, enhancing conformational stability compared to fully aromatic analogs .
- Sulfanylacetate ester group: Introduces electrophilic reactivity and serves as a synthetic handle for further functionalization .
- 3-Cyano and 5-oxo groups: Contribute to hydrogen-bonding interactions and influence molecular polarity .
Properties
IUPAC Name |
methyl 2-[[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-25-17(24)9-28-20-12(8-21)18(19-13(22-20)3-2-4-14(19)23)11-5-6-15-16(7-11)27-10-26-15/h5-7,18,22H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJYASINWCTDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Hexahydroquinoline Core: This is achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the Sulfanyl Acetate: This involves the reaction of the intermediate with methyl chloroacetate under basic conditions
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The sulfanyl group exhibits nucleophilic character, enabling alkylation or oxidation:
Alkylation
Under basic conditions, the sulfur atom reacts with alkyl halides or α-haloesters. For example:
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Reaction with ethyl chloroacetate in ethanolic KOH yields thioether derivatives, as demonstrated in the synthesis of ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate .
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Similar conditions could facilitate alkylation of the target compound to form extended-chain derivatives.
Oxidation
The sulfide can oxidize to sulfoxide or sulfone using agents like HO or mCPBA, though specific data for this compound is not available.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : In ethanolic KOH, esters convert to carboxylates (e.g., conversion of ethyl ester to carboxylic acid in pyrimidine derivatives ).
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Acidic Hydrolysis : Concentrated HCl may yield the corresponding carboxylic acid.
Example Reaction:
Cyano Group Transformations
The cyano group participates in nucleophilic additions and cyclizations:
Hydration
In acidic or enzymatic conditions, the nitrile hydrates to an amide:
This is observed in cyanoacetanilide derivatives forming oxazoles .
Cyclocondensation
With active methylene compounds (e.g., malononitrile), the cyano group forms heterocycles. For instance:
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Cyanoacetamides react with carbon disulfide to yield pyrimidine derivatives .
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A plausible pathway for the target compound involves cyclization with hydrazines or amines to form pyridine or pyrazole rings .
Hexahydroquinoline Core Reactivity
The partially saturated quinoline scaffold may undergo:
Oxidation
The 5-oxo group could be reduced to a hydroxyl or further dehydrogenated to an aromatic quinoline.
Ring Functionalization
Electrophilic substitution at the 1,3-benzodioxole moiety (e.g., nitration, halogenation) is feasible under standard aromatic reaction conditions.
Multicomponent Reactions (MCRs)
The compound’s functional groups make it a candidate for MCRs. For example:
Scientific Research Applications
Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is a compound with significant potential in various scientific research applications. This article delves into its applications, supported by data tables and insights from diverse sources.
Chemical Formula
- Molecular Formula : C_{18}H_{20}N_{2}O_{4}S
Structural Features
- The compound features a benzodioxole moiety , which is known for its biological activity.
- It contains a sulfanyl group that may enhance its reactivity and biological interactions.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest it could be effective against various diseases due to the following properties:
- Antioxidant Activity : Compounds with benzodioxole structures often exhibit antioxidant properties, making them candidates for developing drugs aimed at oxidative stress-related conditions.
- Anti-inflammatory Effects : The hexahydroquinoline structure may contribute to anti-inflammatory activities, which are critical in treating chronic inflammatory diseases.
Biological Studies
The compound has been explored in biological studies focusing on cellular pathways and mechanisms:
- Inhibitors of Differentiation : Research indicates that compounds similar to this one can act as inhibitors of differentiation (Id), which are important in cancer research for their role in cell proliferation and differentiation pathways .
Synthetic Chemistry
The synthesis of this compound has implications in synthetic chemistry:
- Building Block for Complex Molecules : Its unique functional groups allow it to serve as a building block for synthesizing more complex organic compounds.
Case Study 1: Antioxidant Properties
A study conducted on similar benzodioxole derivatives demonstrated significant antioxidant activity when tested against free radicals. The results indicated that modifications to the benzodioxole structure could enhance efficacy .
Case Study 2: Anti-inflammatory Potential
Research involving hexahydroquinoline derivatives showed promising anti-inflammatory effects in vitro. These compounds inhibited pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Data Table
| Property/Feature | This compound | Similar Compounds |
|---|---|---|
| Antioxidant Activity | Moderate | High |
| Anti-inflammatory Activity | Significant | Variable |
| Synthetic Accessibility | Moderate | High |
Mechanism of Action
The mechanism of action of Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with cellular targets that lead to apoptosis. The benzodioxole moiety is known to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocyclic molecules. Below is a detailed comparison:
Structural Features and Functional Group Analysis
Key Differentiators of the Target Compound
Hybrid Scaffold: Uniquely combines hexahydroquinoline’s stability with benzodioxole’s aromaticity, offering balanced lipophilicity and electronic properties .
Dual Functionalization: The 3-cyano and 5-oxo groups enable simultaneous hydrogen-bond acceptor and donor interactions, a rarity in similar compounds .
Synthetic Versatility : The sulfanylacetate ester allows straightforward derivatization into amides or thioethers, enhancing drug-likeness optimization .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the hexahydroquinolinone core via a Hantzsch-type reaction. Key steps include:
- Cyclocondensation of 1,3-benzodioxol-5-yl-substituted β-ketoesters with cyanoacetamide derivatives.
- Thiolation at the 2-position of the quinoline ring using sulfur-transfer reagents (e.g., Lawesson’s reagent) followed by alkylation with methyl chloroacetate.
- Optimization of reaction parameters (temperature, solvent polarity, and catalyst selection) to improve yield. For instance, using DMF as a solvent at 80–100°C enhances thiolation efficiency .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12h | 65–70 | ≥95% |
| Thiolation | Lawesson’s reagent, DMF, 80°C, 6h | 55–60 | ≥90% |
| Esterification | Methyl chloroacetate, K₂CO₃, acetone | 75–80 | ≥98% |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and HRMS is critical:
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (benzodioxole aromatic protons), δ 2.5–3.5 ppm (hexahydroquinoline methylene/methine groups), and δ 3.7–3.8 ppm (methyl ester singlet).
- FT-IR : Bands at ~1740 cm⁻¹ (ester C=O), ~2220 cm⁻¹ (C≡N), and 1250–1150 cm⁻¹ (C-O-C from benzodioxole).
- HRMS : Exact mass matching the molecular formula (C₂₀H₁₇N₂O₅S). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities.
- Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and LC-MS to identify degradation products (e.g., ester hydrolysis to acetic acid derivatives) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data between computational predictions and experimental results be resolved?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model NMR chemical shifts and compare them with experimental values. Adjust for solvent effects (e.g., PCM model for DMSO).
- For IR disagreements, analyze vibrational modes using software like Gaussian or ORCA to identify overlooked conformational dynamics (e.g., rotational isomers of the benzodioxole group) .
Q. What experimental designs are suitable for studying the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Catalytic Studies : Use a DoE (Design of Experiments) approach to screen reaction parameters (e.g., solvent, temperature, catalyst loading) for cross-coupling or hydrogenation reactions. For example, test Pd/C or Ni-based catalysts for hydrogenation of the quinoline ring .
- Biological Assays : Employ molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., cyclooxygenase-2 due to the benzodioxole moiety). Validate with in vitro enzyme inhibition assays .
Q. How can process control and simulation tools improve the scalability of its synthesis?
- Methodological Answer :
- Implement COMSOL Multiphysics or Aspen Plus to model heat and mass transfer during exothermic steps (e.g., thiolation). Use AI-driven platforms (e.g., Bayesian optimization) to automate parameter tuning for yield maximization .
- Case Study : A simulated membrane separation step (nanofiltration) reduced solvent waste by 30% while maintaining ≥98% purity .
Q. What strategies address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Conduct a meta-analysis of existing data, focusing on variables such as assay type (e.g., cell-free vs. cell-based), concentration ranges, and solvent effects (DMSO vs. aqueous buffers).
- Perform orthogonal assays (e.g., SPR for binding kinetics alongside cellular viability tests) to reconcile discrepancies. For instance, low solubility in aqueous media may explain false negatives in cell-based studies .
Data Contradiction Analysis Example
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
